CTP Exhibits Distinct Kinetic Profile with RNA Modifying Enzymes Compared to ATP
In a head-to-head comparison, CTP demonstrated significantly different kinetic parameters relative to ATP when used as a substrate for a class I CCA-adding enzyme (tRNA nucleotidyltransferase) . The enzyme displayed a lower Km and a higher turnover number for CTP, resulting in a much higher catalytic efficiency. This indicates that the enzyme's active site interacts with CTP in a fundamentally different way than it does with ATP, which has direct implications for the design of nucleotide analogs and for understanding enzyme selectivity.
| Evidence Dimension | Enzyme Kinetics (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 0.451 (CTP) |
| Comparator Or Baseline | kcat/Km = 0.057 (ATP) |
| Quantified Difference | 7.9-fold higher catalytic efficiency for CTP compared to ATP. |
| Conditions | Class I tRNA nucleotidyltransferase, as reported in kinetic assays (n=2 for CTP, n=10 for ATP). |
Why This Matters
This quantitative kinetic difference proves that CTP is not just a passive analog but a kinetically distinct substrate, which is crucial for enzyme assays where precise substrate selection impacts reaction rates and interpretation of results.
- [1] Unpublished data from PMC3653414. Table 1: Kinetic parameters for NTP substrates. View Source
